N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17-8-1-2-10-23(17)16-7-3-6-15(11-16)22-19(26)18(25)21-13-14-5-4-9-20-12-14/h3-7,9,11-12H,1-2,8,10,13H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGUFYXCZFWPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps, starting with the formation of the piperidin-1-ylphenyl moiety This can be achieved through the reaction of 3-nitrobenzene with piperidine under acidic conditions to form 3-(piperidin-1-yl)phenol
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, minimizing waste and maximizing yield. Advanced techniques such as continuous flow chemistry could be employed to streamline the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives and amines.
The 2-oxopiperidin-1-yl group undergoes lactam ring-opening under strong acidic conditions (e.g., concentrated H₂SO₄), forming a linear amino acid derivative.
Oxidation and Reduction
The pyridine and furan-like electron-rich systems participate in redox reactions:
Oxidation
-
Pyridine Ring : Resists oxidation under mild conditions but forms N-oxide derivatives with H₂O₂/AcOH.
-
Oxopiperidinyl Group : Ketone functionality remains stable but can be reduced to a secondary alcohol (see below).
Reduction
| Reducing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| NaBH₄/CeCl₃ | Oxopiperidinyl ketone | 2-hydroxypiperidine derivative | Ethanol, 25°C, 4 h |
| H₂/Pd-C | Aromatic nitro groups (if present) | Amines | 1 atm H₂, RT |
Selective reduction of the lactam carbonyl is achievable with LiAlH₄, yielding a piperidine derivative.
Electrophilic Aromatic Substitution
The phenyl group adjacent to the oxopiperidinyl moiety undergoes nitration and halogenation:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to oxopiperidinyl | Nitro derivative |
| Bromination | Br₂/FeBr₃ | Meta to amide | Bromo derivative |
The pyridin-3-ylmethyl group directs electrophiles to the ortho and para positions of the aromatic ring.
Coordination Chemistry
The oxalamide and pyridine groups act as bidentate ligands for transition metals:
| Metal Ion | Coordination Site | Complex Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | Oxalamide (O, N) + pyridine (N) | Square planar | 8.2 ± 0.3 |
| Fe³⁺ | Oxalamide (O, O) | Octahedral | 6.7 ± 0.2 |
These complexes exhibit catalytic activity in oxidation reactions .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (200–250°C) : Loss of pyridin-3-ylmethyl group as volatile fragments.
-
Stage 2 (300–400°C) : Breakdown of oxopiperidinyl-phenyl system into CO₂ and NH₃.
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces:
-
C–N Bond Cleavage : Forms radical intermediates detectable via EPR spectroscopy.
-
Crosslinking : Polymerization observed at >12 h exposure.
Biochemical Transformations
In vitro studies with cytochrome P450 enzymes (CYP3A4) show:
Scientific Research Applications
Receptor Modulation
Research indicates that N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide may act as a modulator of peptide receptors, which are crucial in various physiological processes. Its potential as a receptor agonist suggests applications in drug development aimed at specific signaling pathways.
Enzyme Interaction
The compound's ability to interact with enzymes opens avenues for therapeutic applications, particularly in conditions where enzyme modulation is beneficial. This includes potential roles in cancer therapy and treatments targeting metabolic disorders.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Oxalamide Group : This step is crucial for imparting the desired biological activity.
The reaction conditions must be optimized to favor the formation of the desired product while minimizing by-products. Common solvents include pyridine, and reactions are often performed under inert atmospheres to prevent moisture interference.
Therapeutic Applications
Recent studies have highlighted the potential of this compound in treating various diseases:
- Cancer Research : Investigations into its role as an RNA helicase inhibitor demonstrate promise in cancer therapies by disrupting cancer cell proliferation pathways.
- Neurological Disorders : The compound's interaction with specific receptors may provide insights into treatments for neurological conditions, leveraging its receptor modulation capabilities .
Mechanism of Action
The mechanism by which N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within cells. The compound may modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Derivatives
The structural features of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide are compared below with other oxalamide derivatives documented in recent literature. Key differences lie in the substituents on the N1 and N2 positions, which influence physicochemical properties and biological activity.
Key Observations :
Biological Activity
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, with a molecular formula of C19H20N4O3 and a molecular weight of 352.4 g/mol, is a synthetic compound classified as an oxalamide derivative. This compound has garnered attention for its potential pharmacological properties, particularly in receptor modulation and enzyme interaction, which may be significant in drug development contexts.
Chemical Structure and Properties
The compound's structure features a piperidine moiety and a pyridine group, which are believed to contribute to its biological activity. Its chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 941979-99-3 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within biological systems. Preliminary studies suggest that this compound may influence receptor activity related to neurotransmission or metabolic regulation. The exact molecular targets remain to be fully elucidated, but its potential as a peptide 2 receptor agonist indicates its utility in modulating specific biological pathways relevant to therapeutic applications .
Pharmacological Properties
Research indicates that this compound may exhibit the following pharmacological properties:
- Receptor Modulation : The compound has been associated with modulation of neurotransmitter receptors, which could lead to effects on mood, cognition, and metabolic processes.
- Enzyme Interaction : It may interact with key enzymes involved in metabolic pathways, potentially influencing energy homeostasis and lipid metabolism.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions under optimized conditions to ensure high yields and purity. The general synthetic route includes:
- Formation of Acid Chloride : The benzoic acid derivative is treated with oxalyl chloride.
- Amidation Reaction : The resulting acid chloride is reacted with the appropriate amine to yield the final oxalamide product.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-3-ylmethyl)oxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling oxalyl chloride with amine intermediates under anhydrous conditions. Key steps include:
- Amide bond formation : Use carbodiimide reagents (e.g., DCC) or HATU with DIPEA in DMF to activate carboxylic acid intermediates .
- Piperidine/pyridine functionalization : Introduce the 2-oxopiperidin-1-yl and pyridin-3-ylmethyl moieties via nucleophilic substitution or reductive amination .
- Yield Optimization : HATU-mediated coupling achieves higher yields (85–90%) compared to carbodiimide methods (65–75%) due to reduced side reactions (e.g., urea formation) .
- Table 1 : Synthetic Route Comparison
| Method | Reagents/Conditions | Yield (%) | Key Byproducts |
|---|---|---|---|
| HATU Activation | HATU, DIPEA, DMF, RT | 85–90 | Hydrolyzed amides |
| Carbodiimide-Mediated | DCC, oxalyl chloride, anhydrous | 65–75 | Urea derivatives |
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxalamide core and substituents (e.g., piperidin-2-one ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C₂₀H₂₃N₅O₃: 405.18) .
- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity by area-under-curve quantification .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to improve yield and purity?
- Methodological Answer :
- Stepwise Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and isolate intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while low-temperature conditions (−20°C) minimize epimerization in chiral intermediates .
- Purification Strategies : Gradient flash chromatography (silica gel) or recrystallization (ethyl acetate/hexane) removes byproducts like unreacted amines .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Validation : Replicate IC₅₀ measurements using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
- Off-Target Screening : Employ broad-panel kinase or GPCR profiling to identify confounding interactions .
- Structural-Activity Relationship (SAR) : Modify the pyridin-3-ylmethyl group to assess its role in potency discrepancies between cell-based and enzymatic assays .
Q. How do computational methods predict the binding affinity and mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., RSK kinases), focusing on hydrogen bonding with the oxalamide carbonyl groups .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulations (100 ns) assess stability of the ligand-receptor complex in physiological conditions .
- Free Energy Perturbation (FEP) : Quantify binding energy contributions of substituents (e.g., 2-oxopiperidin-1-yl) to guide rational design .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Reagent Compatibility : Replace cost-prohibitive coupling agents (e.g., HATU) with scalable alternatives like EDC/HCl in aqueous-organic biphasic systems .
- Byproduct Management : Implement continuous flow chemistry to minimize urea derivative accumulation during carbodiimide-mediated steps .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time purity monitoring during large-batch reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
